tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS number
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, present a detailed, field-proven synthetic protocol, and explore its reactivity and applications. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical utility and handling of this important synthetic intermediate. The guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Part 1: Core Compound Properties and Structure
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a key intermediate featuring a morpholine scaffold, a reactive chloromethyl group, and a tert-butyloxycarbonyl (Boc) protecting group.[1] This combination makes it an ideal precursor for introducing the morpholine moiety into target molecules.[1] The Boc group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.[1]
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | BenchChem |
| Synonyms | N-Boc-2-(chloromethyl)morpholine | BenchChem |
| Molecular Formula | C₁₀H₁₈ClNO₃ | [1] |
| Molecular Weight | 235.71 g/mol | [1] |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| CAS Number (Racemate) | 650579-38-7 | [1][2] |
| CAS Number (R)-enantiomer | 1260589-87-4 | [1] |
| CAS Number (S)-enantiomer | 1260611-32-2 | [3] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |
Molecular Structure Analysis
The structure's utility is derived from two key features: the Boc-protected amine, which prevents unwanted side reactions at the nitrogen, and the primary alkyl chloride, which serves as an excellent electrophilic site for nucleophilic substitution reactions.
Caption: Structure of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate.
Part 2: Synthesis and Mechanistic Insight
The most direct and industrially scalable synthesis of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate involves the chlorination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor is readily available and can be synthesized from commercial starting materials.[5] The conversion of the primary alcohol to an alkyl chloride is a standard transformation in organic chemistry.
Proposed Synthetic Pathway
A reliable method for this chlorination is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This method proceeds under mild conditions, which is crucial for preserving the acid-labile Boc protecting group.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on standard organic chemistry principles and should be performed by trained personnel in a controlled laboratory setting.
Objective: To synthesize tert-butyl 2-(chloromethyl)morpholine-4-carboxylate from its alcohol precursor.
Materials:
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[5]
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir the solution until the starting material is fully dissolved.
-
Reagent Addition: Cool the flask to 0°C using an ice-water bath. Add triphenylphosphine (1.2 eq) to the solution. Stir for 10 minutes.
-
Chlorination: Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x). Causality: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Part 3: Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as an electrophile. The chloromethyl group is susceptible to attack by a wide range of nucleophiles, enabling the facile introduction of the N-Boc-morpholin-2-ylmethyl moiety.
General Reactivity Workflow
Caption: Nucleophilic substitution pathways using the title compound.
Example Protocol: Synthesis of a Secondary Amine Derivative
Objective: To demonstrate the reactivity of the chloromethyl group via nucleophilic substitution with benzylamine.
Materials:
-
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard work-up and purification reagents (as listed previously).
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting materials. Causality: Heating is often necessary to drive SN2 reactions with alkyl chlorides to completion. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.
-
Work-up and Purification: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired secondary amine product.
Part 4: Expected Spectroscopic Characterization
Authenticating the structure and purity of the compound is critical. Below are the expected spectroscopic signatures based on its molecular structure.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ ~2.5-4.0 ppm (multiplets, 9H): A complex series of signals corresponding to the seven morpholine ring protons and the two diastereotopic protons of the -CH₂Cl group. The protons adjacent to the oxygen and nitrogen will be further downfield.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~28.4 ppm: Methyl carbons of the Boc group.
-
δ ~45.0 ppm: -CH₂Cl carbon.
-
δ ~40-75 ppm: Carbons of the morpholine ring.
-
δ ~80.5 ppm: Quaternary carbon of the Boc group.
-
δ ~154.5 ppm: Carbonyl carbon of the carbamate.
-
-
IR Spectroscopy (thin film):
-
~2975 cm⁻¹: C-H stretching of alkyl groups.
-
~1695 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).
-
~1160 cm⁻¹: C-O stretching.
-
~730 cm⁻¹: C-Cl stretching.[6]
-
Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[7]
-
Corrosion/Irritation: Causes skin irritation and serious eye damage/irritation.[5][8]
-
Sensitization: May cause an allergic skin reaction or respiratory irritation.[7][8]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protection:
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Recommended storage temperature is 2-8°C.[1]
-
Store locked up in a corrosives area, potentially under an inert atmosphere as it may be air-sensitive.[7]
Spill and Disposal:
-
In case of a spill, evacuate the area.[9] Avoid generating dust.[9] Collect spilled material using appropriate absorbent materials and place it in a suitable, closed container for disposal.[9]
-
Disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Part 6: Conclusion
tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a high-value synthetic intermediate whose utility is defined by its dual functionality. The strategic placement of a reactive electrophilic center and a stable, yet readily removable, protecting group makes it an indispensable tool for constructing complex morpholine-containing molecules. The protocols and data presented in this guide provide a robust framework for its synthesis, handling, and application, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
Aaron Chemicals. (2024). Safety Data Sheet for 2-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS No. 1260611-32-2) Suppliers. Retrieved from [Link]
-
Chutai Biotech. (n.d.). tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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